Product packaging for Cis-4-Phenylthio-L-proline hydrochloride(Cat. No.:CAS No. 105107-84-4)

Cis-4-Phenylthio-L-proline hydrochloride

Cat. No.: B589854
CAS No.: 105107-84-4
M. Wt: 259.748
InChI Key: XXNAGGDFBCTLQA-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of Proline and its Derivatives in Biological Systems and Synthetic Chemistry

Proline stands as a unique proteinogenic amino acid, distinguished by its secondary amine cyclized back to the α-carbon, forming a rigid pyrrolidine (B122466) ring. nih.gov This structural constraint significantly limits its conformational flexibility compared to other amino acids, restricting the backbone dihedral angle (φ) to a narrow range. nih.gov This rigidity is fundamental to its biological roles, where it acts as a "structural disruptor" or a "helix breaker," inducing kinks and turns within polypeptide chains and being a key component in the structure of proteins like collagen. quora.com The cis-trans isomerization of the peptidyl-prolyl bond is a well-known, often rate-limiting, step in protein folding, which can regulate a multitude of biological functions, including cell signaling and enzyme activity. nih.govnih.gov

Beyond its role in nature, proline and its derivatives have become powerful tools in synthetic chemistry. They are widely used as asymmetric organocatalysts, facilitating a variety of chemical transformations with high stereoselectivity. quora.com Proline catalysis, particularly in reactions like aldol (B89426) and Mannich reactions, represents a cornerstone of green chemistry, offering a non-toxic, naturally occurring alternative to metal-based catalysts for producing enantiomerically pure compounds essential for pharmaceuticals. longdom.orgnih.gov

Overview of Proline Analogues and their Conformational Impact

The strategic modification of proline's pyrrolidine ring has given rise to a vast library of "proline analogues," which are invaluable tools for chemical biologists and medicinal chemists. nih.govresearchgate.net These analogues are designed to exert precise control over the conformation of peptides and proteins. nih.gov By introducing substituents at various positions on the ring, researchers can modulate two key conformational equilibria: the endo/exo ring pucker and the cis/trans isomerization of the adjacent amide bond. researchgate.net

Substitutions at the C4-position are particularly well-studied. The conformational outcome is largely governed by stereoelectronic effects, where an electron-withdrawing substituent influences the ring's pucker. nih.govacs.org

4R-Substituted Prolines : When an electron-withdrawing group is in the 4R configuration (e.g., 4R-hydroxyproline, 4R-fluoroproline), it promotes an exo ring pucker. This exo pucker, in turn, stabilizes a trans amide bond, a conformation prevalent in structures like the polyproline II (PPII) helix found in collagen. nih.govnih.gov

4S-Substituted Prolines : Conversely, an electron-withdrawing group in the 4S configuration favors an endo ring pucker. nih.gov This endo conformation is strongly associated with a cis amide bond and is known to destabilize PPII helices. nih.govnih.gov

This ability to pre-organize peptide structure allows for the enhancement of protein stability, the stabilization of specific recognition epitopes for drug design, and the probing of structure-function relationships in complex biological systems. nih.govnih.gov

Table 1: Conformational Preferences of Selected 4-Substituted Proline Analogues This interactive table summarizes the typical conformational biases induced by different substituents on the proline ring.

Proline Analogue Configuration Dominant Ring Pucker Favored Amide Isomer Structural Impact
4R-Hydroxyproline (Hyp) 4R exo trans Stabilizes collagen triple helix. nih.gov
4R-Fluoroproline (Flp) 4R exo trans Strongly stabilizes PPII helices. nih.gov
4S-Fluoroproline (flp) 4S endo cis Destabilizes PPII helices. nih.gov
4S-Nitrobenzoate-Hyp 4S endo cis Promotes δ conformation found in β-turns. nih.govnih.gov

Introduction to Cis-4-Phenylthio-L-proline Hydrochloride within the Context of Modified Prolines

This compound is a specific, non-natural proline analogue that features a phenylthio (-S-Ph) group at the C4-position of the pyrrolidine ring. cymitquimica.com The "cis" designation indicates that the phenylthio substituent and the C2-carboxylic acid group are on the same face of the ring. As a hydrochloride salt, it generally exhibits increased water solubility compared to its free base form, which is advantageous for its use in certain reaction conditions. cymitquimica.com

The primary context and significance of this compound lie in its role as a key synthetic intermediate in the preparation of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used in medicine. cymitquimica.comgoogle.comscribd.com The synthesis of Zofenopril involves the chemical condensation of cis-4-phenylthio-L-proline with S-(-)-3-benzoylthio-2-methylpropanoic acid chloride. google.com

The introduction of the phenylthio group at the 4-position is a critical design feature. The sulfur atom and the bulky phenyl group introduce unique steric and electronic characteristics that influence the ring's conformation, pre-organizing it as a scaffold for the construction of the final, complex drug molecule. While detailed conformational studies in the public literature focus more on highly electronegative substituents like fluorine, the principles of stereoelectronic control still apply and are leveraged in the synthesis of its target pharmaceutical.

Table 2: Physicochemical Properties of this compound This interactive table provides key identifiers and properties of the compound.

Property Value Source
CAS Number 105107-84-4 cymitquimica.comchemicalbook.com
Molecular Formula C₁₁H₁₄ClNO₂S cymitquimica.com
Molecular Weight 259.75 g/mol enamine.net
IUPAC Name (2S,4S)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid;hydrochloride enamine.netsigmaaldrich.com
Synonyms (4S)-4-(Phenylthio)-L-proline Hydrochloride, Zofenopril Impurity 2 cymitquimica.com

Research Objectives and Scope for this compound Studies

The principal research objective surrounding this compound is its application in pharmaceutical development and manufacturing. Its study is not typically focused on its direct incorporation into novel peptides for basic research, but rather on its utility as a specialized building block for drug synthesis. cymitquimica.comgoogle.com

The scope of research on this compound encompasses several key areas:

Synthetic Chemistry : A primary goal is the development of efficient, scalable, and stereoselective synthetic routes to produce high-purity cis-4-Phenylthio-L-proline. This is crucial for the industrial production of Zofenopril. google.com

Process Chemistry and Quality Control : As an advanced intermediate for an active pharmaceutical ingredient (API), ensuring its purity is paramount. Research focuses on minimizing the formation of by-products and related impurities during its synthesis and subsequent steps. google.com

Analytical Chemistry : It is sometimes classified as a process-related impurity of Zofenopril. cymitquimica.comgoogle.com Therefore, a significant area of study involves creating and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence, ensuring the final drug product meets stringent regulatory standards. google.com

In essence, the research interest in this compound is driven by its critical role in medicinal chemistry as a conformationally defined scaffold essential for the synthesis of a commercially significant therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO2S B589854 Cis-4-Phenylthio-L-proline hydrochloride CAS No. 105107-84-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAGGDFBCTLQA-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Structural Investigations of Cis 4 Phenylthio L Proline Hydrochloride

Influence of C-4 Phenylthio Substituent on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations, known as Cγ-exo (UP) and Cγ-endo (DOWN). nih.gov In the exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the endo pucker, it is on the same side. nih.gov The introduction of a substituent at the C-4 position significantly influences the equilibrium between these two states. researchgate.net

Cis-Effect on Pyrrolidine Ring Puckering (e.g., exo vs. endo)

In Cis-4-Phenylthio-L-proline hydrochloride, the phenylthio group is in a cis relationship with the C-2 carboxyl group, corresponding to a (2S,4S) stereochemistry. nih.govcymitquimica.com The conformational preference of the pyrrolidine ring is dictated by a balance between two opposing factors: stereoelectronic effects and steric hindrance.

Stereoelectronic Effects : The electronegativity of the sulfur atom in the phenylthio group introduces a stereoelectronic preference, often referred to as the gauche effect. More electron-withdrawing substituents at the 4-position tend to stabilize a gauche conformation relative to the nitrogen atom, which promotes an axial position for the substituent. nih.govnih.gov In a (4S)-substituted proline, this axial orientation corresponds to the endo pucker. nih.gov

Steric Effects : Conversely, bulky substituents prefer to occupy a pseudoequatorial position to minimize steric clashes with other atoms on the ring. nih.govnih.gov For a (4S)-substituted proline, a pseudoequatorial orientation of the substituent strongly favors the exo pucker. nih.govnih.gov

The phenylthio group presents a classic case of these competing influences. While the sulfur atom is moderately electronegative, the attached phenyl group is sterically demanding. Therefore, the resulting ring conformation of Cis-4-Phenylthio-L-proline is a delicate balance between the endo-directing electronic effects and the exo-directing steric demands. The predominant pucker is determined by which of these factors has a stronger influence.

Comparison with Other C-4 Substituted Prolines (e.g., hydroxyproline (B1673980), tert-butylproline)

Comparing Cis-4-Phenylthio-L-proline to other C-4 substituted prolines with either strongly electronegative or sterically bulky groups highlights its unique conformational position.

cis-4-Hydroxy-L-proline ((2S,4S)-4-hydroxyproline) : The hydroxyl group is small and highly electronegative. In this case, stereoelectronic effects dominate, and the molecule strongly prefers the endo pucker to place the hydroxyl group in a pseudo-axial position. nih.govnih.gov

cis-4-tert-Butyl-L-proline : The tert-butyl group is exceptionally bulky with negligible electronic effects. Here, steric hindrance is the overwhelming factor, forcing the substituent into a pseudoequatorial position. nih.gov This results in a strong and locked preference for the exo pucker. nih.govresearchgate.net

Cis-4-Phenylthio-L-proline sits (B43327) between these two extremes. Its phenylthio substituent is bulkier than a hydroxyl group but less sterically demanding than a tert-butyl group, and its sulfur atom is less electronegative than oxygen. This positions the compound as a conformationally intriguing molecule whose pucker preference is not as rigidly fixed as its analogues.

Table 1: Comparison of Conformational Preferences in cis-4-Substituted L-Prolines This table is interactive. Click on the headers to sort.

Compound C-4 Substituent Dominant Effect Preferred Pucker
cis-4-Hydroxy-L-proline -OH Stereoelectronic endo nih.gov
Cis-4-Phenylthio-L-proline -SPh Mixed (Electronic/Steric) Intermediate/Balanced
cis-4-tert-Butyl-L-proline -C(CH₃)₃ Steric exo nih.govresearchgate.net

Spectroscopic Characterization of Molecular Structure (e.g., NMR, X-ray Crystallography)

The precise molecular structure and conformational preferences of this compound are best determined through spectroscopic and crystallographic methods.

X-ray Crystallography : This technique provides the most definitive evidence of the solid-state conformation. researchgate.net A single-crystal X-ray diffraction analysis would yield precise atomic coordinates, bond lengths, and bond angles, unambiguously defining the pyrrolidine ring pucker (endo vs. exo) and the orientation of the phenylthio substituent. nih.gov While specific crystallographic data for this exact compound is not widely published, this method remains the gold standard for structural elucidation.

NMR Spectroscopy : In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. researchgate.net The ring pucker can be deduced from the magnitude of proton-proton (¹H-¹H) coupling constants (J-values), which are related to the dihedral angles between adjacent protons via the Karplus equation. acs.org The interconversion between pucker states is typically fast on the NMR timescale, resulting in averaged parameters that reflect the relative populations of the exo and endo conformers. nih.gov

Table 2: Representative ¹H-¹H Coupling Constants (J) for Proline Ring Pucker Analysis This table is interactive. Click on the headers to sort.

Coupling Constant Value in Cγ-exo Pucker (Hz) Value in Cγ-endo Pucker (Hz)
J (Hα, Hβ₂) Large (~8-10) Small (~2-4)
J (Hα, Hβ₁) Small (~0-3) Large (~7-9)
J (Hγ, Hδ₂) Small (~2-5) Large (~8-10)
J (Hγ, Hδ₁) Large (~7-9) Small (~3-5)

Note: Values are approximate and can be influenced by the specific substituent and solvent.

Theoretical and Computational Studies of Conformation and Dynamics

Computational chemistry provides powerful insights into the structural preferences and dynamic behavior of substituted prolines.

Quantum Chemical Calculations for Conformational Insights

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the conformational energy landscape of molecules like this compound. nih.gov These calculations can:

Determine the geometries of the stable exo and endo conformers.

Calculate the relative energies between these conformers to predict the thermodynamically favored pucker.

Map the potential energy surface for the transition between the two puckered states, revealing the energy barrier for interconversion.

Furthermore, Natural Bond Orbital (NBO) analysis can be used to dissect the specific electronic interactions, such as hyperconjugation between the C-S bond orbitals and other ring orbitals, that contribute to the stability of a particular conformation. nih.gov

Molecular Dynamics Simulations for Structural Stability

Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a window into its structural stability and flexibility in a simulated environment, such as in water. nih.gov For this compound, MD simulations can:

Reveal the dynamic equilibrium between the exo and endo puckers in solution. nih.gov

Assess the conformational stability of the pyrrolidine ring and the phenylthio substituent.

Identify preferential interactions with solvent molecules that may influence the conformational equilibrium.

Because proline ring flipping can be a slow process, advanced simulation techniques like metadynamics or replica exchange MD may be used to enhance sampling and obtain a comprehensive picture of the conformational landscape. nih.govcrick.ac.uk

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound (2S,4S)-4-(Phenylthio)-L-proline hydrochloride nih.gov
cis-4-Hydroxy-L-proline (2S,4S)-4-hydroxyproline, CHP sigmaaldrich.com
trans-4-Hydroxy-L-proline (2S,4R)-4-hydroxyproline, Hyp wikipedia.org
cis-4-tert-Butyl-L-proline
(2S,4R)-4-Fluoroproline Flp nih.gov
(2S,4S)-4-Fluoroproline flp nih.gov

Applications of Cis 4 Phenylthio L Proline Hydrochloride in Organic Synthesis

Role as a Chiral Building Block

The inherent chirality and constrained cyclic structure of the proline scaffold are fundamental to its utility in the synthesis of complex molecules. Cis-4-Phenylthio-L-proline hydrochloride serves as a chiral building block, providing a pre-defined stereocenter that can be incorporated into larger structures to influence their three-dimensional arrangement and biological activity. libretexts.org

The incorporation of non-natural or modified amino acids is a key strategy in the design of peptides and peptidomimetics with enhanced properties, such as increased stability, specific conformations, or novel biological functions. nih.govsemanticscholar.org Functionalized proline derivatives are particularly significant in this regard. nih.gov The substitution at the 4-position of the proline ring can profoundly influence the conformational preferences of the peptide backbone, particularly the cis-trans isomerism of the Xaa-Pro peptide bond. nih.govthieme-connect.de

Cis-4-Phenylthio-L-proline is of interest for its potential role in peptide synthesis. cymitquimica.com The phenylthio group can introduce specific steric and electronic effects, influencing peptide structure and interactions. For instance, 4-thioproline derivatives have been successfully employed in the synthesis of collagen mimetics. nih.gov A sophisticated method known as "proline editing" allows for the synthesis of peptides with a hydroxyproline (B1673980) residue, which is then chemically modified in a stereospecific manner to introduce various functional groups, including thioethers, on the solid phase. nih.gov This approach provides access to a vast diversity of proline-containing peptides that would be difficult to synthesize through traditional methods. nih.gov

Table 1: Examples of 4-Substituted Prolines in Peptide Synthesis

Proline Derivative Application/Effect Reference
4-Thioproline Preparation of collagen mimetics nih.gov
4-Fluoroproline Induces stereoelectronic effects, influences conformation nih.gov
4-Hydroxyproline (B1632879) Precursor in "proline editing" for diverse functionalization nih.gov

Macrocycles and constrained peptides are important classes of molecules in drug discovery, as their reduced conformational flexibility can lead to higher binding affinity and selectivity for biological targets. nih.gov Proline and its derivatives are frequently used to introduce turns or rigidify peptide chains, facilitating macrocyclization. nih.govsemanticscholar.org

The utility of 4-substituted prolines as scaffolds for cyclic structures is well-documented. For example, cis-4-amino-L-proline has been used to synthesize novel 11-membered cyclotripeptide analogues of endomorphin-2. nih.gov Similarly, macrocycles have been constructed using 4-hydroxyproline as a key structural component. nih.govresearchgate.net The synthesis of these structures often involves forming an amide or ether linkage to close the ring. nih.govresearchgate.net Given these precedents, this compound represents a viable building block for creating novel macrocyclic peptides and peptidomimetics, where the phenylthio group can serve as a point for further functionalization or to modulate the physicochemical properties of the macrocycle.

Use in Asymmetric Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. libretexts.orglongdom.org L-proline itself is considered a foundational organocatalyst, capable of catalyzing a wide range of enantioselective transformations. wikipedia.org

The modification of the proline scaffold has led to the development of second-generation organocatalysts with improved reactivity, selectivity, and broader substrate scope. rsc.orgorganic-chemistry.org Derivatizing the carboxylic acid group of proline to form amides, and specifically prolinamides or prolinethioamides, is a common strategy to fine-tune the catalyst's properties. rsc.orgorganic-chemistry.org These derived catalysts have shown superior performance over proline in several key asymmetric reactions. organic-chemistry.org

Table 2: Proline Derivative-Catalyzed Asymmetric Reactions

Reaction Type Catalyst Type Key Advantages Reference(s)
Mannich Reaction Proline-derived tetrazoles and acylsulfonamides Higher yields and enantioselectivities, broader solvent compatibility rsc.orgorganic-chemistry.org
Nitro-Michael Addition Proline-derived tetrazoles and acylsulfonamides Superior results compared to proline, effective in non-polar solvents rsc.orgorganic-chemistry.org
Aldol (B89426) Reaction Proline-derived tetrazoles and acylsulfonamides High enantioselectivity at lower catalyst loadings organic-chemistry.org

While direct studies on catalysts derived from this compound are not extensively detailed in the literature, the principles established with other proline derivatives are applicable. A prolinamide or prolinethioamide derived from this compound would be a chiral organocatalyst where the 4-phenylthio group could exert a significant steric or electronic influence on the transition state of the catalyzed reaction, potentially leading to unique selectivity profiles.

The catalytic activity of proline and its derivatives in reactions like the aldol, Mannich, and Michael reactions is generally understood to proceed through a common mechanistic framework. wikipedia.orgnih.govqub.ac.uk The catalytic cycle typically involves two key steps:

Enamine Formation: The secondary amine of the proline catalyst reacts with a carbonyl compound (a ketone or aldehyde donor) to form a chiral enamine intermediate. wikipedia.orgnih.gov This step increases the nucleophilicity of the α-carbon of the donor.

Stereoselective Attack and Proton Transfer: The enamine then attacks an electrophile (e.g., an aldehyde acceptor in an aldol reaction). The carboxylic acid group of the catalyst plays a crucial role by acting as a Brønsted acid, activating the electrophile via hydrogen bonding and facilitating a highly organized, stereodetermining transition state. libretexts.orglongdom.org

For catalysts derived from Cis-4-Phenylthio-L-proline, this fundamental mechanism would still be operative. The cis-phenylthio substituent at the C4 position would be positioned in the vicinity of the catalytic center. This substituent could influence the reaction by:

Steric Shielding: Directing the approach of the electrophile to one face of the enamine, thereby enhancing stereoselectivity.

Electronic Modulation: The electron-donating or -withdrawing nature of the phenylthio group could affect the nucleophilicity of the enamine and the stability of the transition state. nih.gov

These mechanistic principles provide a rational basis for the design and application of new catalysts based on the Cis-4-Phenylthio-L-proline scaffold. researchgate.net

Derivatization and Functionalization of this compound

The functional handles present in this compound—the secondary amine, the carboxylic acid, and the phenylthio group—offer multiple avenues for derivatization and functionalization. sigmaaldrich.com Such modifications can be used to prepare advanced catalytic structures, incorporate the molecule into larger systems, or attach reporter tags. nih.govsigmaaldrich.com

A standard approach for derivatizing amino acids involves a two-step process to make them suitable for techniques like gas chromatography. sigmaaldrich.com This typically includes:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester, using methanolic HCl. sigmaaldrich.com

Acylation: The secondary amine is acylated using an agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to block the amine's reactivity. sigmaaldrich.com

Furthermore, the sulfur atom in the phenylthio group is susceptible to oxidation, which could yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic properties and steric demands, offering another layer of chemical diversity. The "proline editing" technique also highlights the possibility of modifying the 4-substituent within a peptide context, enabling the introduction of the phenylthio group or its modification post-synthesis. nih.gov More advanced applications include the ring-opening polymerization of related N-substituted cis-4-thia-L-proline thiolactone monomers to create sustainable and recyclable polythioesters. pku.edu.cn

Table 3: Potential Derivatization Sites of Cis-4-Phenylthio-L-proline

Functional Group Derivatization Reaction Product Type
Carboxylic Acid Esterification Proline Ester
Secondary Amine Acylation / Sulfonylation Prolinamide / Proline Sulfonamide
Phenylthio Group Oxidation Proline Sulfoxide / Sulfone

Preparation of Esters and Amides

The carboxylic acid moiety of this compound allows for the straightforward synthesis of a variety of ester and amide derivatives. These reactions are fundamental in peptide synthesis and for the creation of small molecule libraries for drug discovery.

Esterification:

The formation of esters from proline derivatives is a well-established transformation. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid hydrochloride with an alcohol in the presence of an acid catalyst. For instance, L-proline hydrochloride can be converted to its corresponding ethyl ester by bubbling dry hydrogen chloride gas through a suspension of the amino acid in absolute ethanol. sciencemadness.org This general procedure can be applied to this compound to produce a range of alkyl esters.

Another convenient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane in methanol (B129727) at room temperature. nih.gov This approach has been successfully applied to L-proline, affording the methyl ester hydrochloride in excellent yield. nih.gov The mild conditions and high efficiency of this method make it a suitable option for the esterification of this compound.

Table 1: General Methods for the Esterification of Proline Derivatives

Method Reagents Typical Alcohol Product Ref
Fischer Esterification Dry HCl (gas) Methanol, Ethanol Alkyl ester hydrochloride sciencemadness.org
Trimethylchlorosilane TMSCl Methanol Methyl ester hydrochloride nih.gov

Amide Formation:

The synthesis of amides from this compound can be achieved through various coupling methods commonly employed in peptide chemistry. These methods typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

One widely used strategy is the carbodiimide (B86325) method, where a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is used to form an active ester intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide. fishersci.co.uknih.gov For instance, L-proline methyl ester hydrochloride has been successfully coupled with an N-protected lysine (B10760008) derivative using N,N'-dicyclohexylcarbodiimide (DCC). prepchem.com

Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) also provide an efficient route to amides under mild conditions. fishersci.co.uknih.gov More recently, diphenylsilane (B1312307) has emerged as a sustainable coupling reagent for the direct amidation of carboxylic acids with amines. researchgate.net These methods offer a versatile toolkit for the synthesis of a wide array of amide derivatives from this compound. L-prolinamide itself is a valuable intermediate in the synthesis of chiral drugs and polypeptides. google.comchemimpex.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive (if any) Base (if any) Key Features Ref
EDC or DCC HOBt or HOAt Triethylamine, DIPEA Widely used, forms active ester fishersci.co.uknih.govprepchem.com
HATU - DIPEA High coupling efficiency, low racemization fishersci.co.uknih.gov
Diphenylsilane - - Minimal waste byproducts researchgate.net

Introduction of Protecting Groups (e.g., N-Boc)

The protection of the secondary amine of the proline ring is a crucial step in many synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The N-Boc protection of Cis-4-Phenylthio-L-proline can be accomplished as part of its synthesis from L-hydroxyproline. A reported synthetic route involves the initial esterification of L-hydroxyproline, followed by the protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. In a typical procedure, L-hydroxyproline methyl ester is dissolved in a solvent mixture such as tetrahydrofuran (B95107) and water, and then treated with sodium bicarbonate and (Boc)₂O to yield the N-Boc protected intermediate, N-Boc-cis-4-hydroxy-L-proline methyl ester. This intermediate is then further functionalized to introduce the phenylthio group.

For the direct protection of this compound, a standard procedure would involve its reaction with (Boc)₂O in the presence of a base. A general and efficient method for the N-Boc protection of amino acids involves dissolving the amino acid in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, followed by the portion-wise addition of (Boc)₂O. google.com This method is known to produce N-Boc protected amino acids in high yield and purity. google.com Alternatively, the reaction can be carried out in an organic solvent like dichloromethane (B109758) with a base such as triethylamine. rsc.org

Table 3: Conditions for N-Boc Protection of Proline Derivatives

Base Solvent Key Features Ref
Sodium Hydroxide / Sodium Carbonate Water High yield, suitable for industrial scale google.com
Triethylamine Dichloromethane Anhydrous conditions rsc.org

Synthesis of Novel Analogues with Modified Side Chains

The structure of this compound offers several avenues for the synthesis of novel analogues with modified side chains, which is of great interest for developing new therapeutic agents and chemical probes.

One strategy involves the modification or replacement of the phenylthio group. For example, proline derivatives with different arylmethyl substituents at the C4 position can be synthesized via a Suzuki reaction. This approach starts with the hydroboration of a 4-methyleneproline (B1208900) derivative to form an organoborane intermediate. This intermediate can then be coupled with various aryl halides in the presence of a palladium catalyst, such as PEPPSI, to introduce a diverse range of arylmethyl groups. ethz.ch This methodology provides a potential route to synthesize analogues of Cis-4-Phenylthio-L-proline with different aromatic side chains.

Another approach to novel analogues involves the synthesis of related sulfur-containing proline derivatives. For instance, various 2-substituted thiazolidine-4-carboxylic acid derivatives, also known as thioprolines, can be synthesized through the cyclocondensation of L-cysteine or its esters with a variety of aldehydes. researchgate.net This reaction creates a new chiral center at the C-2 position of the thiazolidine (B150603) ring. researchgate.net While not a direct modification of Cis-4-Phenylthio-L-proline, this highlights the synthetic accessibility of a broader class of sulfur-containing proline analogues. The development of synthetic routes to various thiadiazole derivatives, which are known for their pharmacological activities, further underscores the interest in sulfur-containing heterocyclic compounds in medicinal chemistry. nih.govmdpi.comencyclopedia.pub

Table 4: Strategies for the Synthesis of Proline Analogues

Synthetic Strategy Key Reaction Starting Material (Example) Resulting Analogue Ref
Arylmethyl Substitution Suzuki Coupling 4-Methyleneproline derivative 4-(Arylmethyl)proline derivatives ethz.ch
Thiazolidine Formation Cyclocondensation L-Cysteine and Aldehydes 2-Substituted thiazolidine-4-carboxylic acids researchgate.net

Biomedical and Pharmacological Research Perspectives

Exploration of Bioactivity and Pharmacological Relevance

The scientific exploration of Cis-4-Phenylthio-L-proline hydrochloride has unveiled its significance in various facets of pharmaceutical development and biochemical studies. Its role extends from being a crucial starting material for established drugs to its potential as a modulator of enzymatic and protein functions.

Potential as a Raw Material for Pharmaceutical Products

This compound is a key intermediate in the synthesis of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. made-in-china.comlookchem.com Zofenopril is a prodrug that is metabolized in the body to its active form, zofenoprilat. patsnap.comnih.govwikipedia.orgwikipedia.org The therapeutic efficacy of ACE inhibitors like Zofenopril in managing hypertension and heart failure is well-established. patsnap.comdrugbank.comnih.gov They function by inhibiting the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. patsnap.comnih.gov The synthesis of such complex pharmaceutical agents relies on the availability of well-defined chiral intermediates like this compound. made-in-china.com

Table 1: Profile of Zofenopril

Feature Description
Drug Class Angiotensin-Converting Enzyme (ACE) Inhibitor
Mechanism of Action Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. patsnap.compatsnap.com
Therapeutic Uses Management of hypertension and heart failure. patsnap.comdrugbank.com

| Active Metabolite | Zofenoprilat. nih.govwikipedia.org |

Applications in Protein Engineering and Folding Studies

The conformationally restricted nature of the proline ring plays a critical role in protein structure and folding. sigmaaldrich.comquora.com Modifications to the proline ring, such as the introduction of a phenylthio group at the 4-position, can significantly influence these processes.

The isomerization of the peptidyl-prolyl bond between its cis and trans conformations is often a rate-limiting step in protein folding. nih.govhepionpharma.comresearchgate.netwikipedia.org Proline analogs are utilized in protein engineering to modulate this isomerization and study its effects on protein stability and folding kinetics. sigmaaldrich.comnih.gov The introduction of substituents on the proline ring can alter the energy barrier for the cis/trans isomerization. nih.gov For example, electron-withdrawing groups can decrease the rotational barrier of the amide bond. nih.gov While direct studies on this compound are limited, research on related compounds like 4-fluoroprolines has shown that such substitutions can accelerate folding. nih.gov

Table 2: Factors Influencing Peptidyl-Prolyl Bond Isomerization

Factor Impact on Isomerization
Enzymes (PPIases) Catalyze the cis-trans interconversion, accelerating protein folding. nih.govhepionpharma.comwikipedia.org
Proline Analogs Substituents on the proline ring can bias the cis/trans equilibrium and alter the rate of isomerization. sigmaaldrich.comnih.gov

| Phosphorylation | Phosphorylation of residues adjacent to proline can influence the cis/trans ratio. researchgate.net |

The stereochemistry of proline and its derivatives is crucial for their biological activity. nih.govnih.gov The "cis" and "trans" isomers of substituted prolines can exhibit different binding affinities and functional effects. For instance, in the context of ACE inhibitors, the specific stereochemistry of the proline moiety is critical for potent inhibitory activity. nih.gov The precise spatial arrangement of the functional groups in this compound is therefore expected to be a key determinant of its interactions with biological targets. cymitquimica.com

Therapeutic Implications of this compound and its Derivatives

The primary therapeutic implication of this compound stems from its role as a precursor to Zofenopril. made-in-china.comlookchem.com Zofenopril is an ACE inhibitor used for the treatment of hypertension and for its cardioprotective effects. wikipedia.orgnih.govnih.gov The active metabolite, zofenoprilat, is a potent inhibitor of ACE, leading to vasodilation and reduced blood pressure. patsnap.comwikipedia.orgcaymanchem.comnih.gov

The development of derivatives from this compound could lead to new therapeutic agents. Given the established role of proline analogs in inhibiting various enzymes and modulating protein function, derivatives of this compound could be explored for applications beyond ACE inhibition, potentially in antiviral or neurological therapies. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Zofenopril
Zofenoprilat
4-fluoroproline
Phenylalanine
Proline
Atenolol
Enalapril
Bradykinin
Angiotensin I
Angiotensin II

Modulation of Biological Pathways

The incorporation of modified amino acids like Cis-4-Phenylthio-L-proline into peptides can significantly influence their structure and function, thereby modulating biological pathways. Proline itself plays a crucial role in protein synthesis, metabolism, and cell signaling. nih.gov The substitution at the 4-position of the proline ring is a key strategy for altering the conformational preferences of the pyrrolidine (B122466) ring, which in turn affects the cis-trans isomerization of the preceding peptide bond. nih.gov This isomerization is a rate-limiting step in protein folding and is critical for protein function. nih.gov

The introduction of a phenylthio group, as in Cis-4-Phenylthio-L-proline, can impact biological pathways through several mechanisms. Thioether-containing amino acids can participate in various biological interactions, and their sulfur atom can influence the electronic properties and binding affinities of the molecule. Research on sulfur-containing proline analogues, such as thiazolidine (B150603) carboxylates, has shown that they can be substrates for enzymes involved in proline metabolism, like proline dehydrogenase, with even higher catalytic efficiencies than proline itself. nih.gov This suggests that Cis-4-Phenylthio-L-proline could potentially interact with and modulate enzymatic pathways that recognize proline.

Furthermore, the phenyl group introduces a bulky aromatic moiety that can engage in hydrophobic and C–H/π interactions. chemrxiv.orgresearchgate.net Such interactions are known to stabilize specific conformations in peptides and proteins, which can be crucial for their biological activity. chemrxiv.orgresearchgate.net The modulation of these interactions through the specific placement of the phenylthio group can thus be a tool to influence the biological pathways in which the parent peptide or protein is involved.

Development of Novel Therapeutic Agents (e.g., anticancer, lipid-lowering agents)

The unique structural features of proline derivatives have made them attractive scaffolds for the development of novel therapeutic agents. While direct evidence for this compound as an anticancer or lipid-lowering agent is not extensively documented, research on related proline analogues provides a strong rationale for its potential in these areas.

In the context of anticancer agents , proline derivatives have been explored for their ability to inhibit tumor growth. For instance, derivatives of cis-4-hydroxy-L-proline have shown potential anticancer activity by inhibiting collagen synthesis, which is crucial for tumor growth and metastasis. sigmaaldrich.com L-proline itself has been used as a catalyst in the synthesis of 4-aza-podophyllotoxin derivatives, some of which have demonstrated good anticancer activity. nih.gov The development of prodrugs for anticancer agents is another area where proline derivatives are relevant. For example, hypoxia-targeted prodrugs of antofine and tylophorine (B1682047) have been designed to increase their selectivity for the cancerous microenvironment. mdpi.com The structural motifs present in Cis-4-Phenylthio-L-proline could be incorporated into such designs to modulate their properties.

Regarding lipid-lowering agents , studies on cis-4-amino-L-proline derivatives have shown promise. nih.gov Certain derivatives of this compound, when incorporated into quinazolinone and pyrazolo pyrimidone structures, exhibited moderate triglyceride-lowering activity in preliminary in vivo screenings. nih.gov This indicates that the cis-4-substituted proline scaffold can serve as a basis for designing novel hypolipidemic agents. The phenylthio group in Cis-4-Phenylthio-L-proline would offer a different set of physicochemical properties compared to the amino group, which could be exploited in the design of new lipid-lowering compounds.

Proline Analogue Therapeutic Area of Interest Observed/Potential Effect Reference
cis-4-Hydroxy-L-prolineAnticancerInhibition of collagen synthesis sigmaaldrich.com
L-prolineAnticancerCatalyst for synthesis of anticancer compounds nih.gov
cis-4-Amino-L-proline derivativesLipid-loweringModerate triglyceride-lowering activity nih.gov
Thiazolidine carboxylatesMetabolic modulationSubstrates for proline dehydrogenase nih.gov

Structure-Activity Relationship Studies

The biological activity of proline-containing molecules is intimately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore essential to understand and optimize their therapeutic potential.

Correlation of Stereochemistry with Biological Function

The stereochemistry of this compound is a critical determinant of its biological function. The "L" configuration of the proline backbone is the naturally occurring form in proteins. The "cis" configuration at the 4-position, where the phenylthio group and the carboxyl group are on the same side of the pyrrolidine ring, significantly influences the ring's conformation and its interactions with biological targets. cymitquimica.com

The conformation of the proline ring can be described by its pucker, which can be either "endo" or "exo". The stereochemistry of substituents at the 4-position has a profound effect on this pucker, which in turn influences the cis-trans isomerization of the preceding peptide bond. nih.gov This isomerization is a key regulatory mechanism in many biological processes. Therefore, the specific cis arrangement in Cis-4-Phenylthio-L-proline is expected to favor a particular ring conformation, leading to predictable effects on the structure and function of peptides into which it is incorporated.

Studies on other 4-substituted proline analogues have demonstrated the importance of stereochemistry. For example, in the development of endomorphin-2 analogues, the introduction of cis-4-amino-L-proline in place of proline resulted in a drastic loss of affinity for opioid receptors, suggesting that the specific stereochemistry and the introduction of a charged group at that position negatively affected receptor recognition. nih.gov This highlights the sensitivity of biological systems to the precise three-dimensional arrangement of atoms in a molecule.

Design of Ligands with Specific Receptor Affinity

The design of ligands with high affinity and selectivity for specific biological receptors is a cornerstone of drug discovery. The proline scaffold is a valuable tool in this endeavor due to its conformational rigidity, which can help in pre-organizing a ligand into a bioactive conformation.

In the context of designing endomorphin-2 analogues, the replacement of proline with cis-4-amino-L-proline led to a significant decrease in receptor affinity. nih.gov This was attributed to the introduction of an additional positive charge close to the N-terminal tyrosine, which is crucial for receptor binding. nih.gov This finding underscores the importance of considering the electronic and steric properties of substituents when designing proline-based ligands. While a phenylthio group is not charged, its size and hydrophobicity would need to be carefully considered in the context of a specific receptor binding site to achieve optimal affinity.

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies and Green Chemistry Approaches

Future research into the synthesis of Cis-4-Phenylthio-L-proline hydrochloride and its derivatives will likely concentrate on enhancing efficiency, stereoselectivity, and environmental sustainability. The synthesis of 4-substituted prolines often begins with readily available precursors like (cis)-4-hydroxy-L-proline. mdpi.comgoogle.com A key area of development involves improving upon established methods, such as the conversion of trans-4-hydroxy-L-proline derivatives to their cis counterparts, which serves as a crucial step for installing new functional groups via SN2 reactions. researchgate.net

Green chemistry principles are becoming increasingly integral to synthetic planning. This includes the use of L-proline itself as a catalyst in reactions, which can enable solvent-free conditions for processes like Mannich-type reactions. rsc.org Another sustainable approach involves using water as a solvent, a technique demonstrated in the synthesis and application of other functionalized prolines. acs.org The development of concise, high-yielding synthetic routes that minimize the use of hazardous reagents and simplify purification, for instance through extractive work-ups, represents a significant goal. researchgate.net Research into novel catalytic systems, such as palladium-based catalysts for cross-coupling reactions, also promises to provide more direct and efficient routes to complex proline derivatives. ethz.ch

Table 1: Comparison of Synthetic Approaches Relevant to Proline Derivatives
ApproachKey FeaturesPotential Advantages for Derivative SynthesisReference
Stereoinversion & FunctionalizationStarts with trans-4-hydroxy-L-proline, inverts stereochemistry to cis, then substitutes the hydroxyl group.Utilizes a readily available starting material to access diverse 4-substituted analogues. researchgate.net
Suzuki Cross-CouplingPalladium-catalyzed reaction to form carbon-carbon bonds, attaching aryl moieties to the proline ring.Allows for the introduction of a wide variety of aryl groups, expanding chemical diversity. ethz.chthieme.de
L-proline CatalysisUses the amino acid L-proline as an organocatalyst for multi-component reactions.Environmentally friendly (green chemistry), often allowing for solvent-free conditions. rsc.org
Aqueous Phase SynthesisUtilizes water as the reaction solvent, often for catalytic processes.Reduces reliance on volatile organic solvents, enhancing safety and sustainability. acs.org

Integration with Computational Drug Design and Virtual Screening

The integration of computational methods is set to revolutionize the discovery and optimization of derivatives of this compound. nih.gov Computer-aided drug design (CADD) employs molecular modeling, simulation, and virtual screening to predict how molecules will interact with biological targets, thereby accelerating the identification of promising drug candidates. longdom.org

For proline analogues, structure-based drug optimization has already proven effective. In one study, molecular modeling guided the structural modifications of proline-based inhibitors targeting the HtrA serine protease, leading to compounds with significantly improved potency and selectivity. nih.gov Future efforts will likely involve using virtual high-throughput screening (vHTS) to assess vast libraries of virtual derivatives against the 3D structures of target proteins. longdom.org Techniques like molecular docking can predict the binding orientation and affinity of these derivatives, helping to prioritize the most promising candidates for laboratory synthesis and testing. nih.gov This in-silico approach saves considerable time and resources compared to traditional screening methods. longdom.org

Table 2: Key Computational Techniques in Drug Design
TechniqueDescriptionApplication to Proline DerivativesReference
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein.To estimate the binding strength of novel derivatives to a specific biological target. nih.gov
Virtual High-Throughput Screening (vHTS)Computationally screens large libraries of chemical structures to identify those most likely to bind to a drug target.To rapidly filter vast virtual libraries of Cis-4-Phenylthio-L-proline analogues to find potential hits. longdom.org
Homology ModelingConstructs a 3D model of a target protein whose structure is unknown, based on a known experimental structure of a related protein.To create a structural model of a novel biological target when no crystal structure is available for docking studies. nih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.To design new derivatives that retain the key interaction features of an active parent compound. vu.nl

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is crucial for synthesizing complex molecules like this compound and its analogues with high precision and efficiency. Research is moving beyond traditional methods toward advanced transition-metal catalysis. For instance, palladium-catalyzed C(sp³)–H arylation has been successfully used to functionalize the proline ring at the C-3 position stereospecifically, a method that could be adapted for other positions. acs.org

Given that this compound features a carbon-sulfur bond, catalytic systems that facilitate C–S bond formation are of particular interest. A copper(I)/L-proline-catalyzed cascade reaction has been developed for the synthesis of phenothiazines, which involves the formation of both C–S and C–N bonds. nih.gov This suggests that exploring copper-based catalytic systems could yield efficient, one-pot methods for synthesizing phenylthio-substituted prolines. Furthermore, research into new palladium(II) complexes with proline has shown catalytic activity for the oxidative coupling of olefins, opening another avenue for functionalization. vt.edu Future work will likely focus on creating catalysts that are more robust, require lower loadings, and operate under milder, more environmentally friendly conditions.

Table 3: Emerging Catalytic Systems for Proline Functionalization
Catalytic SystemReaction TypeSignificanceReference
Palladium (Pd) CatalysisC(sp³)–H Arylation / Cross-CouplingEnables direct functionalization of saturated C-H bonds, offering novel synthetic routes. acs.org acs.orgvt.edu
Copper (Cu) CatalysisCascade C-S / C-N Bond FormationHighly relevant for the direct synthesis of thioether linkages like the one in Cis-4-Phenylthio-L-proline. nih.gov nih.gov
Modified Proline OrganocatalysisAldol (B89426), Mannich, and Michael ReactionsImproves the reactivity and selectivity of proline itself as a catalyst through structural modification. rsc.org acs.orgrsc.org

Investigation of New Biological Targets and Pathways

While the initial applications of proline analogues are well-established, future research will aim to uncover new biological targets and therapeutic areas for derivatives of this compound. The unique conformational constraints imposed by the proline ring, combined with the electronic properties of the phenylthio group, create a scaffold with the potential to interact with a wide range of biological systems. sigmaaldrich.com

Research on related cis-4-substituted prolines has already pointed toward novel applications. For example, derivatives of cis-4-amino-L-proline have been investigated as potential lipid-lowering agents. nih.gov In another significant finding, proline analogues have been designed to target the HtrA serine protease, an essential enzyme in bacteria like Chlamydia, presenting a novel antibacterial strategy. nih.gov The presence of a sulfur atom is also noteworthy, as organosulfur compounds are being explored for their antioxidant properties and potential in treating neurodegenerative diseases like Parkinson's, where they may help restore levels of the antioxidant glutathione. mdpi.com Future investigations will likely involve screening libraries of these derivatives against diverse panels of enzymes and receptors to identify unexpected biological activities and new therapeutic opportunities.

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the biological potential of the vast number of derivatives that can be generated from this compound, the development of high-throughput screening (HTS) assays is essential. bmglabtech.com HTS utilizes automation and miniaturization to test thousands of compounds against a specific biological target in a short period. bmglabtech.comnih.gov

Future work in this area will involve creating and validating new assays tailored to specific therapeutic goals. These can be either biochemical assays, which measure a compound's effect on an isolated protein, or cell-based assays, which assess activity in a more physiologically relevant cellular environment. biotechnologia-journal.orgenamine.net The process typically involves a primary screen of a large compound library at a single concentration, followed by hit confirmation and then detailed dose-response studies to determine the potency of the confirmed hits. nih.gov A wide array of detection technologies, such as fluorescence, luminescence, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can be employed depending on the assay's design. eurofinsdiscovery.com The ability to rapidly screen large, diverse libraries of proline derivatives will be a critical step in translating synthetic and computational efforts into new therapeutic leads. bmglabtech.com

Table 4: Common High-Throughput Screening Technologies
TechnologyPrincipleTypical ApplicationReference
Fluorescence Polarization (FP)Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner.Studying molecular binding events (e.g., protein-ligand interactions). enamine.net
TR-FRETMeasures energy transfer between a donor and acceptor fluorophore when they are in close proximity.Detecting protein-protein interactions or ligand-receptor binding. eurofinsdiscovery.com
AlphaScreenA bead-based assay where singlet oxygen generated by a donor bead travels to an acceptor bead, producing a light signal upon interaction.Highly sensitive detection of a wide range of biomolecular interactions. enamine.net
Cell-Based Reporter AssaysUses a reporter gene (e.g., luciferase) linked to the activity of a specific signaling pathway.Measuring the activation or inhibition of cellular pathways in response to a compound. eurofinsdiscovery.com

Q & A

Q. What are the critical steps for synthesizing cis-4-Phenylthio-L-proline hydrochloride, and how can purity be validated?

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thioether group. For solutions, use anhydrous DMSO or water (pH 3–5) and store at -80°C for ≤1 year. Monitor degradation via periodic NMR (disappearance of proline α-proton signals at δ 3.8–4.2 ppm indicates decomposition) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proline backbone (e.g., α-proton at δ 4.1–4.3 ppm) and phenylthio group (aromatic protons at δ 7.2–7.4 ppm).
  • FT-IR : Validate carboxylate (C=O stretch at ~1700 cm⁻¹) and hydrochloride salt (N-H stretch at 2500–3000 cm⁻¹).
  • X-ray Crystallography : Resolve cis-configuration using single-crystal diffraction (space group P2₁ for chiral compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies using this compound?

  • Methodological Answer : Discrepancies may arise from variations in enantiomeric purity, solvent effects, or assay conditions.
  • Step 1 : Re-evaluate compound purity (HPLC, chiral column) and confirm batch-to-batch consistency.
  • Step 2 : Standardize assay buffers (e.g., PBS vs. Tris-HCl) and cell lines (e.g., HEK293 vs. HeLa).
  • Step 3 : Use isothermal titration calorimetry (ITC) to quantify binding affinity under controlled conditions .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed thioether formation to enhance stereoselectivity.
  • Dynamic Kinetic Resolution : Employ enzymes like lipases in aprotic solvents to selectively hydrolyze undesired enantiomers.
  • Purification : Chiral preparative HPLC (e.g., Chiralpak IC column with hexane/isopropanol) to isolate >99% cis-isomer .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to proline-targeted enzymes (e.g., prolyl hydroxylases). Parameterize the force field for sulfur-containing ligands.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex.
  • QSAR : Corrogate electronic properties (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to refine activity predictions .

Data Contradiction Analysis Framework

ScenarioRecommended ActionEvidence Reference
Inconsistent IC₅₀ valuesRe-test with standardized cell viability kits (e.g., MTT vs. CellTiter-Glo)
Discrepant solubilityValidate in multiple solvents (DMSO, PBS) using nephelometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-4-Phenylthio-L-proline hydrochloride
Reactant of Route 2
Reactant of Route 2
Cis-4-Phenylthio-L-proline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.